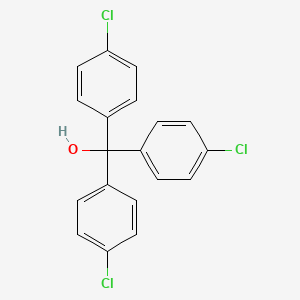

Tris(4-clorofenil)metanol

Descripción general

Descripción

Tris(4-chlorophenyl)methanol, also known as Tris(4-chlorophenyl)methanol, is a useful research compound. Its molecular formula is C19H13Cl3O and its molecular weight is 363.7 g/mol. The purity is usually 95%.

The exact mass of the compound Tris(4-chlorophenyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(4-chlorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(4-chlorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Toxicología del desarrollo

El TCPMOH se ha utilizado como un tóxico modelo en estudios de desarrollo, particularmente en embriones de pez cebra. Los investigadores han desarrollado un modelo de red dinámica para identificar patrones temporales de malformaciones estructurales inducidas por la exposición al TCPMOH. Este modelo ayuda a comprender la co-ocurrencia de anomalías del desarrollo, como edema pericárdico, edema del saco vitelino, malformación craneal y deformidad espinal .

Análisis de contaminantes ambientales

Como un contaminante generalizado globalmente, la distribución ambiental y los efectos del TCPMOH son de gran interés. Los métodos analíticos que implican extracción, limpieza y análisis cromatográfico de gases se utilizan para detectar TCPMOH en varios ecosistemas. Los estudios sugieren que el TCPMOH es altamente bioacumulativo y puede exhibir biomagnificación de los peces a los mamíferos marinos .

Síntesis farmacéutica

En la industria farmacéutica, el TCPMOH sirve como un intermedio clave en la síntesis de varios compuestos. Su estructura única permite una variedad de reacciones químicas, lo que lo convierte en un componente versátil en los procesos de descubrimiento y desarrollo de fármacos .

Ciencia de los materiales

Aunque no está directamente relacionado con el TCPMOH, su análogo, la tris(4-clorofenil)fosfina, se ha estudiado por su capacidad para generar radicales estables con emisión de estado sólido inusual. Esta investigación podría allanar el camino para nuevas aplicaciones en electrónica orgánica y fotónica .

Química analítica

El TCPMOH se utiliza en el desarrollo de métodos analíticos para la detección de contaminantes ambientales. Su presencia en el DDT técnico como impureza lo convierte en un marcador de la presencia de otros contaminantes. El estudio del TCPMOH puede conducir a avances en las técnicas de monitoreo ambiental .

Safety and Hazards

Direcciones Futuras

Future research could focus on understanding the specific accumulation and elimination kinetics of Tris(4-chlorophenyl)methanol in humans . Additionally, the development of a dynamic network model to study the co-occurrence of abnormalities induced by Tris(4-chlorophenyl)methanol exposure could provide valuable insights .

Mecanismo De Acción

Target of Action

Tris(4-chlorophenyl)methanol (TCPMOH) is an anthropogenic environmental contaminant believed to be a manufacturing byproduct of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT) Studies have shown that it disrupts pancreatic development and early embryonic glucoregulatory networks .

Mode of Action

It has been observed to disrupt pancreatic organogenesis and gene expression in zebrafish embryos . This suggests that TCPMOH may interact with its targets, leading to changes in gene expression and developmental processes.

Biochemical Pathways

TCPMOH has been found to affect several biochemical pathways. In zebrafish embryos, it was observed to downregulate processes including retinol metabolism, circadian rhythm, and steroid biosynthesis . These disruptions can lead to downstream effects such as impaired growth and development .

Pharmacokinetics

It is known to be persistent and bioaccumulative in the environment . It has been detected in human breast milk and adipose tissues , suggesting that it can be absorbed and distributed within the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TCPMOH and their impact on its bioavailability.

Result of Action

The result of TCPMOH’s action is primarily seen in its disruptive effects on development. In zebrafish embryos, exposure to TCPMOH led to a reduction in islet and total pancreas area . This indicates that TCPMOH can have significant molecular and cellular effects, impairing normal growth and development.

Action Environment

TCPMOH is an environmental contaminant, and its action can be influenced by various environmental factors. It is persistent and bioaccumulative, meaning it can remain in the environment for long periods and build up in organisms over time . Its effects can also be influenced by factors such as the concentration of the compound in the environment and the duration of exposure .

Análisis Bioquímico

Biochemical Properties

Tris(4-chlorophenyl)methanol plays a significant role in biochemical reactions, particularly as a potent competitive inhibitor of human and rodent androgen receptors . This interaction occurs at concentrations within an order of magnitude as that reported in human tissues. The compound’s ability to inhibit androgen receptors suggests it may interfere with hormone signaling pathways, potentially leading to various physiological effects.

Cellular Effects

Tris(4-chlorophenyl)methanol has been shown to disrupt pancreatic organogenesis and gene expression in zebrafish embryos . Exposure to this compound resulted in a reduction of islet and total pancreas area by 20.8% and 13%, respectively. Additionally, tris(4-chlorophenyl)methanol has been found to downregulate processes such as retinol metabolism, circadian rhythm, and steroid biosynthesis . These findings indicate that tris(4-chlorophenyl)methanol can significantly impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of tris(4-chlorophenyl)methanol involves its binding interactions with androgen receptors, leading to competitive inhibition . This inhibition can alter the normal function of these receptors, affecting hormone signaling and potentially leading to changes in gene expression. Additionally, tris(4-chlorophenyl)methanol has been shown to downregulate various metabolic pathways, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tris(4-chlorophenyl)methanol have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, in zebrafish embryos, daily exposure to tris(4-chlorophenyl)methanol resulted in significant changes in pancreatic development and gene expression over a period of several days . These findings suggest that the temporal effects of tris(4-chlorophenyl)methanol are critical to understanding its overall impact on biological systems.

Dosage Effects in Animal Models

The effects of tris(4-chlorophenyl)methanol vary with different dosages in animal models. In zebrafish embryos, exposure to 50 nM of the compound led to significant reductions in pancreatic growth and gene expression . Higher doses may result in more pronounced effects, including potential toxic or adverse effects. Understanding the dosage effects of tris(4-chlorophenyl)methanol is essential for assessing its safety and potential risks.

Metabolic Pathways

Tris(4-chlorophenyl)methanol is involved in various metabolic pathways, including retinol metabolism, circadian rhythm, and steroid biosynthesis . The compound’s interaction with these pathways can lead to changes in metabolic flux and metabolite levels, further influencing cellular function. Additionally, tris(4-chlorophenyl)methanol’s ability to inhibit androgen receptors suggests it may also impact hormone metabolism .

Propiedades

IUPAC Name |

tris(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFKTJMHOWDJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184187 | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-80-8 | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-trichlorotrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

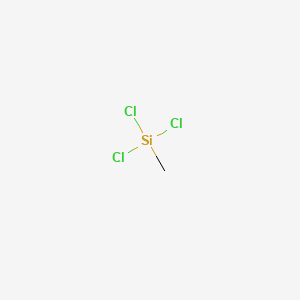

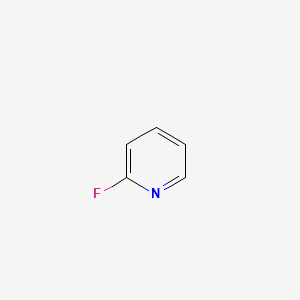

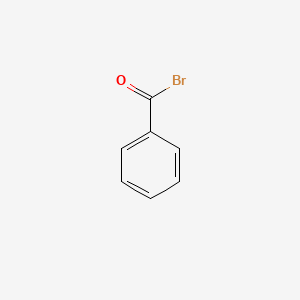

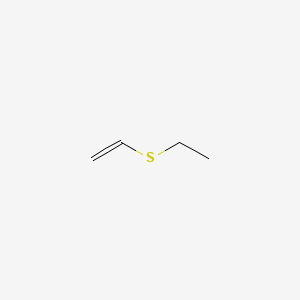

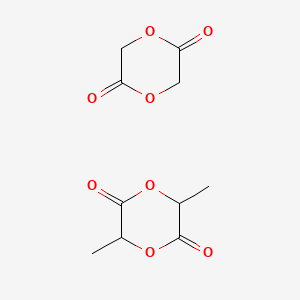

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1216822.png)

![4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1216825.png)